molecular formula C37H52N6O5S B12054271 5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

Cat. No.: B12054271
M. Wt: 692.9 g/mol
InChI Key: WLTGXWGTRUFOMB-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C₃₇H₅₂N₆O₅S, is a fascinating member of the azo dye family. Its structure features a long hydrocarbon chain, an azo group (N=N), and a phenoxybenzenesulfonic acid moiety. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Azo Coupling Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation-Reduction (Redox) Reactions:

    Substitution Reactions:

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The compound’s effects depend on its interactions with cellular components.
  • Molecular targets may include enzymes, receptors, or transporters.
  • Pathways involved could relate to oxidative stress, inflammation, or signal transduction.

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

Properties

Molecular Formula

C37H52N6O5S

Molecular Weight

692.9 g/mol

IUPAC Name

5-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C37H52N6O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-32-36(41-40-35-28(2)38-39-29(35)3)37(44)43(42-32)30-25-26-33(34(27-30)49(45,46)47)48-31-22-19-18-20-23-31/h18-20,22-23,25-27,36H,4-17,21,24H2,1-3H3,(H,38,39)(H,45,46,47)

InChI Key

WLTGXWGTRUFOMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=C(NN=C2C)C)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Origin of Product

United States

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